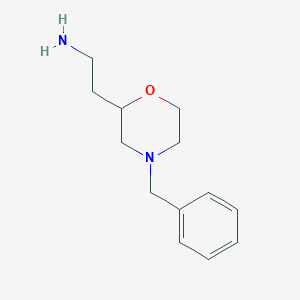

2-(4-Benzylmorpholin-2-yl)ethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

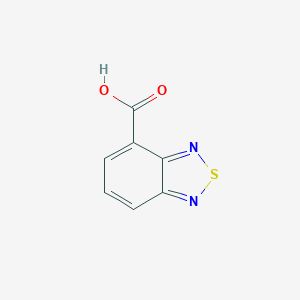

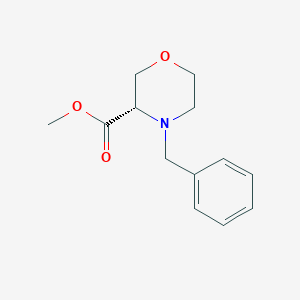

2-(4-Benzylmorpholin-2-yl)ethanamine, also known as BMEA, is an organic compound that belongs to the class of beta-amino alcohols. It has a molecular formula of C13H20N2O .

Synthesis Analysis

A commercial synthesis was developed for the production of (4-benzylmorpholin-2- (S)-yl)- (tetrahydropyran-4-yl)methanone mesylate, a key starting material for a phase 2, new investigational drug candidate at Eli Lilly and Company . The target compound was produced in the clinical pilot plant by the combination of two key steps: resolution of a morpholine amide intermediate to install the S-morpholino stereocenter in 35% yield and a high-yielding (89%) Grignard reaction to generate the title compound .Molecular Structure Analysis

The molecular structure of 2-(4-Benzylmorpholin-2-yl)ethanamine consists of a benzyl group attached to the 4-position of a morpholine ring, with an ethanamine group attached to the 2-position of the morpholine ring . The molecular weight of this compound is 220.31 g/mol.科学的研究の応用

Quantitative Structure-Activity Relationship (QSAR) Analysis : The compound has been included in QSAR studies to understand its pharmacological activity, specifically its H1-antihistamine activity. These studies use thin-layer chromatography data to predict the pharmacological activity of new drug candidates, indicating the compound's potential in drug development (Brzezińska et al., 2003).

Synthesis and Pharmacology : Research has been conducted on synthesizing derivatives of 2-(4-Benzylmorpholin-2-yl)ethanamine and testing them as H1 receptor antagonists. This suggests its relevance in developing antihistamine drugs (Walczyński et al., 1999).

Antimicrobial and Antifungal Activity : Studies include the synthesis of derivatives of this compound and their testing against various bacterial and fungal strains. Some derivatives showed antibacterial and antifungal activity, highlighting its potential in creating new antimicrobial agents (Pejchal et al., 2015).

Efflux Pump Inhibition : Research has also explored derivatives of this compound as inhibitors of the Staphylococcus aureus NorA efflux pump. This suggests its potential application in combating antibiotic resistance (Héquet et al., 2014).

DNA Binding and Nuclease Activity : Cu(II) complexes of derivatives of this compound have been synthesized and characterized for their DNA binding propensity and nuclease activity. This research indicates its potential applications in biochemistry and molecular biology (Kumar et al., 2012).

特性

IUPAC Name |

2-(4-benzylmorpholin-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-7-6-13-11-15(8-9-16-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNMRNMIZKFLBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzylmorpholin-2-yl)ethanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B179031.png)

![N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B179043.png)

![ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate](/img/structure/B179062.png)